Fosfocytocin

Description

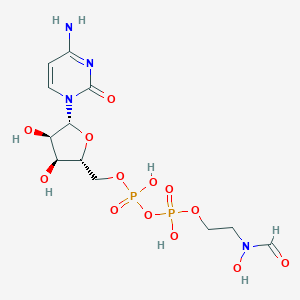

Structure

3D Structure

Properties

CAS No. |

126986-25-2 |

|---|---|

Molecular Formula |

C12H20N4O13P2 |

Molecular Weight |

490.25 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-[formyl(hydroxy)amino]ethyl hydrogen phosphate |

InChI |

InChI=1S/C12H20N4O13P2/c13-8-1-2-16(12(20)14-8)11-10(19)9(18)7(28-11)5-27-31(24,25)29-30(22,23)26-4-3-15(21)6-17/h1-2,6-7,9-11,18-19,21H,3-5H2,(H,22,23)(H,24,25)(H2,13,14,20)/t7-,9-,10-,11-/m1/s1 |

InChI Key |

BWGMNVJUNKPELE-QCNRFFRDSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCCN(C=O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN(C=O)O)O)O |

Synonyms |

fosfocytocin TAN 1022 TAN-1022 |

Origin of Product |

United States |

Discovery and Initial Characterization of Fosfocytocin

Isolation and Identification from Microbial Sources

The journey to identify Fosfocytocin began with the exploration of bacterial cultures for new antimicrobial agents. Scientists focused on specific strains of the genus Pseudomonas, known for producing a diverse array of secondary metabolites.

This compound was successfully isolated from the culture filtrate of Pseudomonas fluorescens PK-52 . nih.gov In the same research effort, a related compound, fosfadecin (B40143), was isolated from Pseudomonas viridiflava PK-5 . nih.gov

The isolation process involved a multi-step purification protocol to separate the antibiotic from the complex culture medium. The culture filtrates from both bacterial strains were subjected to a series of column chromatography techniques. nih.gov These methods included adsorption chromatography, gel filtration, and the use of ion-exchange resins to effectively purify this compound and fosfadecin. nih.gov

Table 1: Producing Organisms of this compound and Related Compounds

| Compound | Producing Organism |

|---|---|

| This compound | Pseudomonas fluorescens PK-52 |

| Fosfadecin | Pseudomonas viridiflava PK-5 |

| Fosfomycin (B1673569) | Pseudomonas viridiflava PK-5, Pseudomonas fluorescens PK-52 |

| Fosfoxacin (B136788) | Pseudomonas viridiflava PK-5, Pseudomonas fluorescens PK-52 |

Data sourced from Ogawa et al. (1990). nih.gov

Spectroscopic and Degradation Studies for Structural Elucidation

The determination of this compound's precise chemical structure was accomplished through a combination of spectroscopic analysis and chemical degradation studies. nih.gov These methods are fundamental in natural product chemistry for elucidating the architecture of complex molecules.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provided critical data on the compound's molecular framework, connectivity of atoms, and functional groups. nih.govnih.gov Based on the analysis, the structure was identified as a derivative of Cytidine Diphosphate. nih.gov

Table 2: Key Findings from Structural Elucidation Studies

| Analytical Method | Finding | Reference |

|---|---|---|

| Spectroscopic Studies | Provided data for determining the chemical structure. | nih.gov |

| Degradation Studies | Hydrolysis yielded fosfomycin and fosfoxacin. | nih.gov |

Classification as a Novel Nucleotide Antibiotic

Based on the comprehensive structural data, this compound was classified as a new nucleotide antibiotic. nih.gov This classification stems from its molecular composition, which features a nucleotide moiety (derived from cytidine) linked to a phosphonate (B1237965) antibiotic structure. nih.gov It belongs to a unique class of antimicrobial agents that derive from the building blocks of nucleic acids. The antibacterial activity of these nucleotide antibiotics was found to be weaker than that of their degradation products, fosfomycin and fosfoxacin. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fosfadecin |

| Fosfomycin |

| Fosfoxacin |

| Cytidine Diphosphate |

| Cytidine Monophosphate |

Biosynthetic Pathways of Fosfocytocin

Enzymatic Production and Precursor Analysis

Fosfocytocin, along with fosfadecin (B40143), has been isolated from the culture filtrates of Pseudomonas viridiflava PK-5 and Pseudomonas fluorescens PK-52. nih.gov Spectroscopic and degradation studies have been instrumental in determining their chemical structures. These studies revealed that this compound and fosfadecin can be hydrolyzed, either enzymatically or chemically, to yield fosfomycin (B1673569) and fosfoxacin (B136788), which are also present in the culture filtrates. researchgate.netjst.go.jpnih.govresearchgate.net This suggests that fosfomycin and fosfoxacin may serve as precursors in the biosynthesis of this compound and fosfadecin, with a nucleotide moiety being conjugated to them.

Relationship to Fosfomycin and Fosfoxacin Biosynthesis

The biosynthesis of fosfomycin in Pseudomonas species, such as Pseudomonas syringae PB-5123, shares the initial and terminal steps with the pathway found in Streptomyces species. nih.govasm.orgosti.govresearchgate.netasm.org The first committed step in both pathways involves the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), catalyzed by a PEP mutase (PepM). researchgate.netnih.govasm.orgosti.govresearchgate.netasm.org The final step is the epoxidation of 2-hydroxypropylphosphonate (2-HPP) to fosfomycin. nih.govasm.orgosti.govresearchgate.netasm.orgnih.gov However, the enzymatic steps connecting PnPy to 2-HPP differ significantly between these genera. nih.govasm.orgresearchgate.netasm.org

While the specific biosynthetic pathway leading directly to this compound from simpler precursors has not been fully elucidated in the provided texts, its generation from fosfomycin and fosfoxacin through hydrolysis strongly indicates a close biosynthetic relationship. researchgate.netjst.go.jpnih.govresearchgate.net This suggests that the pathways for this compound and fosfadecin biosynthesis likely involve the production of fosfomycin and fosfoxacin as intermediates, followed by a nucleotide conjugation step.

Given that this compound is a nucleotide antibiotic derived from fosfomycin and fosfoxacin, it is highly probable that the metabolic intermediates leading to fosfomycin and fosfoxacin are shared in the biosynthesis of this compound. The fosfomycin biosynthetic pathway in Pseudomonas syringae PB-5123 involves the conversion of PEP to PnPy, followed by a series of steps involving enzymes like Psf2 (a citrate (B86180) synthase-like enzyme that adds an acetyl group to PnPy), Psf3 (a reductase acting on 2-oxopropylphosphonate), and Psf4 (an epoxidase converting 2-HPP to fosfomycin). nih.govasm.orgosti.govresearchgate.netasm.orgnih.gov

The presence of fosfoxacin alongside fosfomycin and the nucleotide antibiotics in culture filtrates of Pseudomonas species suggests a common upstream pathway or a branching point leading to either fosfomycin or fosfoxacin before nucleotide conjugation occurs. researchgate.netjst.go.jpnih.govresearchgate.net

The defining feature of this compound and fosfadecin is the presence of a nucleotide moiety. nih.gov The fact that they can be hydrolyzed to release fosfomycin and fosfoxacin implies that a nucleotide is conjugated to one of these phosphonate (B1237965) structures during biosynthesis. researchgate.netjst.go.jpnih.govresearchgate.net The specific enzymes responsible for this nucleotide conjugation in the biosynthesis of this compound have not been explicitly detailed in the provided search results. However, the biosynthesis of other phosphonate natural products, such as FR-900098 and phosphinothricin, involves nucleotidyltransferases that transfer a CMP moiety from CTP to a biosynthetic intermediate. researchgate.netasm.org The presence of a gene like psf7 in the P. syringae fosfomycin biosynthetic cluster, which encodes a protein with homology to such enzymes, supports the potential involvement of similar nucleotidyl transfer reactions in phosphonate biosynthesis in Pseudomonads. nih.govasm.org

Genetic Basis of this compound Production in Pseudomonads

This compound is produced by Pseudomonas viridiflava PK-5 and Pseudomonas fluorescens PK-52. nih.gov The genetic basis for the production of phosphonate natural products in Pseudomonas species has been investigated, particularly in the context of fosfomycin biosynthesis in Pseudomonas syringae PB-5123. nih.govasm.orgosti.govresearchgate.netasm.org

Studies on fosfomycin biosynthesis in Pseudomonas syringae PB-5123 have led to the identification of a biosynthetic gene cluster responsible for its production. nih.govasm.orgresearchgate.netasm.org This cluster contains genes encoding enzymes involved in the conversion of PEP to fosfomycin, although the gene content differs significantly from the fosfomycin biosynthetic clusters found in Streptomyces. nih.govasm.orgresearchgate.netasm.orgnih.gov For example, the P. syringae cluster lacks a gene for the PnPy decarboxylase found in Streptomyces but contains psf2, encoding a citrate synthase-like enzyme. nih.govasm.orgasm.org It also contains psf1 (PEP mutase), psf3 (a putative dehydrogenase), and psf4 (epoxidase). nih.govasm.orgosti.govresearchgate.netasm.orgnih.gov

While a specific gene cluster solely dedicated to this compound biosynthesis has not been explicitly described in the search results, it is highly likely that the genes responsible for this compound production in P. viridiflava PK-5 and P. fluorescens PK-52 are located within biosynthetic gene clusters. These clusters would likely include genes for the biosynthesis of fosfomycin and/or fosfoxacin, as well as genes encoding enzymes for the subsequent nucleotide conjugation. The identification of such clusters typically involves genome sequencing and comparative genomic analysis with known phosphonate biosynthetic pathways. researchgate.netnih.govasm.orgresearchgate.netnih.govscispace.com

Functional characterization of enzymes from the fosfomycin biosynthetic pathway in Pseudomonas has provided insights into the enzymatic steps involved. For instance, Psf2 from P. syringae PB-5123 has been heterologously expressed and its activity in adding an acetyl group to PnPy confirmed. nih.govasm.orgresearchgate.netasm.org Psf3 has been shown to reduce 2-oxopropylphosphonate (2-OPP) to (S)-2-HPP, and Psf4 catalyzes the epoxidation of (S)-2-HPP to fosfomycin. osti.govnih.gov

Biological Activity and Mechanistic Insights of Fosfocytocin

Comparative Antimicrobial Activity Spectrum

Studies have investigated the effectiveness of Fosfocytocin against different types of bacteria, comparing its potency to its hydrolysis products, Fosfomycin (B1673569) and Fosfoxacin (B136788).

This compound has been shown to possess antibacterial activity against Gram-positive bacterial strains. mdpi.commdpi.comasm.orgasm.org However, the antibacterial activity of this compound is reported to be weaker compared to that of Fosfomycin and Fosfoxacin. mdpi.comasm.orgasm.org Fosfomycin itself is known to have considerable activity against Gram-positive pathogens, including Enterococcus spp. (including vancomycin-resistant strains) and Staphylococcus aureus (including methicillin-resistant strains). researchgate.net

Similar to its activity against Gram-positive bacteria, this compound also demonstrates efficacy against Gram-negative bacterial strains. mdpi.commdpi.comasm.orgasm.org Nevertheless, its activity against these pathogens is also weaker than that observed for Fosfomycin and Fosfoxacin. mdpi.comasm.orgasm.org Fosfomycin exhibits broad-spectrum activity that includes various Gram-negative pathogens such as E. coli, Klebsiella spp., Enterobacter spp., and Proteus mirabilis. researchgate.netnih.gov

Research consistently indicates that the antibacterial activity of this compound is weaker than the activity demonstrated by both Fosfomycin and Fosfoxacin. mdpi.comasm.orgasm.orgresearchgate.net While Fosfomycin and Fosfoxacin are potent antibiotics in their own right, this compound appears to serve as a less active precursor.

The relative potency can be summarized as follows:

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Relative Potency (Compared to Fosfomycin and Fosfoxacin) |

| This compound | Active mdpi.commdpi.comasm.orgasm.org | Active mdpi.commdpi.comasm.orgasm.org | Weaker mdpi.comasm.orgasm.orgresearchgate.net |

| Fosfomycin | Active researchgate.netnih.gov | Active researchgate.netnih.gov | - |

| Fosfoxacin | Active mdpi.comasm.orgasm.org | Active mdpi.comasm.orgasm.org | - |

Action via Hydrolytic Degradation Products

The biological activity of this compound is mediated through its breakdown into the active compounds, Fosfomycin and Fosfoxacin. This hydrolysis can occur through both enzymatic and chemical processes.

This compound has been shown to undergo hydrolysis, both enzymatically and chemically, to generate Fosfomycin and Fosfoxacin. mdpi.commdpi.comasm.orgasm.org These degradation products are also found in the culture filtrates from which this compound was isolated. mdpi.commdpi.comasm.orgasm.org This indicates that the conversion of this compound to its active forms can occur through various pathways.

As a nucleotide antibiotic, the presence of a nucleotide moiety in the structure of this compound is significant to its mechanism of action. asm.org While the precise details of how the nucleotide component facilitates the prodrug mechanism of this compound are subject to ongoing research, studies on phosphonate (B1237965) nucleotide analogues as prodrugs suggest that the nucleotide moiety can play a crucial role in improving cellular uptake and intracellular delivery of the active phosphonate component. The design of such prodrugs often aims to mask charged groups like phosphonates to enhance membrane permeability, with subsequent intracellular cleavage by enzymes or chemical processes releasing the active drug. In the case of this compound, the nucleotide part is likely integral to its transport into bacterial cells or its processing within the cellular environment, leading to the controlled release of the more potent antibiotics, Fosfomycin and Fosfoxacin.

Derived Mechanistic Principles from Fosfomycin Activity

Fosfomycin is a natural product antibiotic known for its broad spectrum of antibacterial activity. acs.orgnih.gov Its mechanism of action is distinct from many other antibiotics, targeting an early step in bacterial cell wall biosynthesis. patsnap.comnih.gov

Inhibition of UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA) by Fosfomycin

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, also known as MurA. acs.orgnih.govpatsnap.comnih.govwikipedia.orgnih.govmdpi.comasm.org MurA catalyzes the first committed step in the biosynthesis of bacterial peptidoglycan, a crucial component of the bacterial cell wall. acs.orgnih.govpatsnap.comnih.govwikipedia.orgnih.govmdpi.comasm.org This step involves the transfer of an enolpyruvyl moiety from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc), forming UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govpatsnap.comnih.govwikipedia.orgmdpi.comasm.org

Fosfomycin acts as a structural analog of PEP, competing for the same binding site on the MurA enzyme. acs.orgnih.govwikipedia.orgmdpi.commdpi.compasteur.ac.ir Upon binding, fosfomycin undergoes a ring-opening nucleophilic attack by a specific cysteine residue within the active site of MurA (Cys115 in Escherichia coli MurA). acs.orgnih.govwikipedia.orgmdpi.comasm.orgmdpi.compasteur.ac.irfrontiersin.orgresearchgate.net This covalent binding to the enzyme's active site irreversibly inactivates MurA, halting the production of UDP-MurNAc. acs.orgpatsnap.commdpi.comasm.orgmdpi.comfrontiersin.org

Disruption of Bacterial Cell Wall Biosynthesis

The inhibition of MurA by fosfomycin directly disrupts bacterial cell wall biosynthesis. patsnap.comnih.govmdpi.comasm.orgfrontiersin.org By preventing the formation of UDP-MurNAc, fosfomycin deprives the bacteria of an essential building block required for peptidoglycan synthesis. patsnap.commdpi.commdpi.com This leads to a weakened cell wall, compromising its structural integrity and resulting in osmotic instability and ultimately, bacterial cell lysis and death. patsnap.commdpi.commdpi.com This early-stage inhibition distinguishes fosfomycin from other antibiotics that target later steps in peptidoglycan synthesis, such as penicillins and cephalosporins. patsnap.com

Fosfomycin as a Phosphoenolpyruvate (PEP) Analog Interaction with MurA Active Site

Fosfomycin's structural resemblance to PEP is key to its mechanism of action. acs.orgnih.govwikipedia.orgmdpi.commdpi.compasteur.ac.ir It mimics PEP, allowing it to enter and bind to the active site of MurA. acs.orgnih.govmdpi.com The interaction involves the covalent binding of fosfomycin to a conserved cysteine residue (Cys115 in E. coli MurA) via a thioether bond. mdpi.comasm.orgmdpi.compasteur.ac.irfrontiersin.orgresearchgate.net Crystal structures of MurA complexed with UDP-GlcNAc and fosfomycin have revealed that the covalently bound fosfomycin molecule is tightly situated within the active site, forming strong electrostatic interactions between its phosphonate group and conserved positively charged residues of MurA, such as Lys22, Arg120, and Arg397 in E. coli. mdpi.com This specific interaction highlights how fosfomycin effectively jams the catalytic machinery of MurA by mimicking and then irreversibly binding at the PEP binding site. acs.orgnih.govmdpi.comasm.orgmdpi.comfrontiersin.org

Derived Mechanistic Principles from Fosfoxacin Activity

Fosfoxacin is another phosphonic acid derivative with biological activity, notably as an inhibitor of enzymes in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria and parasites, but absent in humans. mdpi.commdpi.comnih.govresearchgate.net Its mechanism is related to that of fosmidomycin (B1218577), a well-studied inhibitor of this pathway. mdpi.comnih.govresearchgate.netrsc.org

Inhibition of 1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) by Fosfoxacin (referencing fosmidomycin's mechanism)

Fosfoxacin, similar to fosmidomycin, primarily targets and inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC. mdpi.comnih.govresearchgate.netrsc.orgresearchgate.net DXR catalyzes the second step in the MEP pathway, converting 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). mdpi.comnih.govresearchgate.netrsc.orgresearchgate.net This reaction is crucial for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis. mdpi.comnih.gov

Fosmidomycin, and by extension fosfoxacin due to their structural similarity and shared target, acts as an analog of the DXP substrate. mdpi.comrsc.org It binds to the active site of DXR, competing with DXP. mdpi.comresearchgate.netrsc.org The binding of fosmidomycin involves chelation with a divalent metal cation (such as Mg²⁺ or Mn²⁺) present in the active site, primarily through its hydroxamate group. mdpi.comresearchgate.net While fosfoxacin has a phosphate group instead of a hydroxamate, its inhibitory activity on DXR suggests a similar interaction with the active site, likely involving the phosphonate group and potentially interacting with the metal cation or residues involved in substrate binding. mdpi.comanr.fr Studies on fosfoxacin have shown it inhibits DXR from various organisms, although its potency can vary compared to fosmidomycin or other analogs depending on the specific DXR enzyme. mdpi.comanr.fracs.org

Impact on Isoprenoid Biosynthesis Pathways

Inhibition of DXR by compounds like fosfoxacin and fosmidomycin directly impacts isoprenoid biosynthesis pathways. mdpi.comnih.govrsc.orgnih.govnih.gov By blocking the conversion of DXP to MEP, the supply of precursors (IPP and DMAPP) for all downstream isoprenoids is halted. mdpi.comnih.govrsc.org Isoprenoids are vital for numerous cellular functions in organisms utilizing the MEP pathway, including the synthesis of essential molecules like quinones (menaquinones and ubiquinones), carotenoids, and the prenylation of proteins involved in processes like vesicular trafficking. nih.govnih.govfrontiersin.org

The disruption of isoprenoid biosynthesis through DXR inhibition leads to a depletion of these essential metabolites, ultimately impairing critical cellular processes and resulting in the inhibition of growth or death of the target organism. rsc.orgnih.govnih.gov This makes the MEP pathway, and specifically DXR, an attractive target for the development of new antibacterial and antiparasitic drugs, particularly against pathogens that rely on this pathway and where resistance to existing drugs is a concern. mdpi.commdpi.comnih.govresearchgate.net

Advanced Research Methodologies for Fosfocytocin Studies

Genomic and Proteomic Approaches for Biosynthesis and Resistance Gene Identification

Genomic and proteomic approaches are fundamental for understanding the biological pathways involved in the production of natural products such as Fosfocytocin and for identifying mechanisms of resistance. By sequencing the genome of producing organisms like Pseudomonas fluorescens, researchers can identify gene clusters potentially responsible for the biosynthesis of this compound. Comparative genomics with related strains or species can help pinpoint candidate genes within these clusters. Proteomic studies, involving the analysis of the protein complement of the organism under different conditions, can reveal the expression of these biosynthetic enzymes.

While detailed genomic and proteomic studies specifically for this compound biosynthesis genes in Pseudomonas fluorescens are not extensively detailed in the provided information, research on the closely related antibiotic Fosfomycin (B1673569) produced by Pseudomonas syringae has successfully utilized genome sequencing to identify biosynthetic gene clusters, demonstrating the power of this approach. Similarly, resistance to antibiotics, including Fosfomycin, is often mediated by specific genes encoding transporters or modifying enzymes, which can be identified through genomic and proteomic analyses of resistant bacterial strains. Applying these methods to bacteria exposed to this compound, despite its weak activity, could potentially identify efflux pumps or enzymatic modification pathways, although the significance of such mechanisms for a weakly active compound would require careful interpretation.

Enzymatic Assays for Characterizing Biosynthetic and Resistance Enzymes

Enzymatic assays are critical for functionally characterizing the proteins identified through genomic and proteomic studies. For biosynthetic enzymes, these assays involve reconstituting the proposed enzymatic steps in vitro using purified proteins and substrates to confirm their catalytic activity and define the biochemical pathway leading to this compound. This allows for the detailed study of enzyme kinetics, substrate specificity, and cofactor requirements.

In the context of resistance, enzymatic assays are used to characterize enzymes that inactivate the antibiotic. For example, various Fosfomycin resistance enzymes (e.g., FosA, FosB, FosC, FosX) catalyze modifications like glutathione (B108866) addition, bacillithiol addition, or epoxide hydrolysis, rendering the antibiotic inactive. Enzymatic assays with purified resistance proteins and this compound as a potential substrate would determine if similar inactivation mechanisms are applicable to this compound. Research on Fosfomycin biosynthesis and resistance heavily relies on such assays to understand the molecular mechanisms at play.

Structural Biology Techniques for Enzyme-Substrate Interactions

Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and increasingly cryo-electron microscopy, provide high-resolution three-dimensional structures of enzymes involved in biosynthesis or resistance. Co-crystallization of enzymes with their substrates, products, or inhibitors allows for the detailed visualization of enzyme-ligand interactions, active site architecture, and conformational changes upon binding. This structural information is invaluable for understanding catalytic mechanisms, the basis of substrate specificity, and the molecular details of antibiotic resistance.

Studies on Fosfomycin-related enzymes, such as the resistance enzyme FosB or biosynthetic enzymes like Psf4, have utilized X-ray crystallography to reveal crucial details about their structures and how they interact with their substrates or inhibitors. Applying these techniques to enzymes hypothesized to be involved in this compound biosynthesis or modification would provide fundamental insights into their function and the structural features of this compound that are recognized by these proteins.

Advanced Spectroscopic Techniques for Structural Analysis and Metabolic Profiling

Advanced spectroscopic techniques are essential for the structural characterization of natural products and for monitoring metabolic processes in producing organisms. As noted during its discovery, spectroscopic methods were employed to determine the chemical structure of this compound. nih.govresearchgate.net Techniques such as high-resolution Mass Spectrometry (MS) and various forms of NMR spectroscopy (e.g., 1D and 2D NMR, including 31P NMR which is particularly useful for phosphonates like this compound and Fosfomycin) are crucial for confirming molecular formulas, elucidating connectivity, and determining stereochemistry.

Metabolic profiling using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the metabolic intermediates produced by Pseudomonas fluorescens, helping to map out the biosynthetic pathway of this compound. These techniques can also be applied to study how the producing organism handles this compound, potentially identifying detoxification or transport mechanisms.

In vitro Antibacterial Activity Profiling and Time-Kill Studies

In vitro antibacterial activity profiling is a standard method to determine the spectrum of activity and potency of an antibiotic against a range of bacterial pathogens. This typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against various bacterial species. Time-kill studies provide dynamic information on the rate and extent of bacterial killing over time at different antibiotic concentrations.

Synthetic Biology and Metabolic Engineering for Fosfocytocin and Analog Production

Heterologous Expression of Biosynthetic Gene Clusters

The production of many natural products, including antibiotics, is governed by complex biosynthetic gene clusters (BGCs) found in microorganisms. Heterologous expression involves transferring these BGCs into a different host organism, often one that is more amenable to genetic manipulation and large-scale fermentation. This strategy can potentially lead to increased production yields, facilitate genetic engineering for pathway modification, and enable the study of BGCs from slow-growing or difficult-to-culture organisms.

While the specific BGC for Fosfocytocin has not been as extensively characterized or reported for heterologous expression as that of its hydrolysis product, fosfomycin (B1673569), significant progress has been made in the heterologous expression of fosfomycin BGCs. For instance, the minimal fosfomycin biosynthetic cluster from Streptomyces fradiae, consisting of genes fom1-4 and fomA-D, along with a regulatory gene fomR, has been successfully cloned and expressed in Streptomyces lividans. This demonstrated the feasibility of reconstituting the fosfomycin biosynthetic pathway in a heterologous host. Studies have also revealed different fosfomycin biosynthetic pathways in other organisms, such as Pseudomonas syringae, highlighting the diversity of enzymatic strategies in nature for producing this core structure.

The success in heterologous expression of the fosfomycin BGC provides a valuable precedent for this compound. Given that this compound contains the fosfomycin structure, it is plausible that its biosynthesis involves enzymes responsible for fosfomycin production, in addition to enzymes that catalyze the conjugation of the fosfomycin moiety to a nucleotide. Identifying and expressing the complete this compound BGC in a suitable host could enable controlled and potentially higher-yield production compared to isolation from native producers. Challenges in heterologous expression can include codon bias, host incompatibility, and the need for specific post-translational modifications or cofactors. However, advances in synthetic biology tools and host engineering are continuously addressing these issues.

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations. This approach is particularly useful for synthesizing complex molecules with challenging stereochemistry or functional groups that are difficult to introduce using purely chemical methods. For nucleotide antibiotics like this compound, which feature both a nucleotide core and a phosphonate-containing moiety, chemoenzymatic routes could offer advantages in constructing the molecule or generating derivatives.

While detailed reports on the specific chemoenzymatic synthesis of this compound are limited in the provided search results, chemoenzymatic strategies have been successfully applied to the synthesis of other complex natural products and their analogs, including phosphonate (B1237965) derivatives and glycopeptide antibiotics. These methods often involve using enzymes to catalyze key steps, such as the formation of phosphonate bonds, the attachment of glycosyl or nucleotide moieties, or specific oxidation or reduction reactions.

Applying a chemoenzymatic approach to this compound could involve enzymatic synthesis of the fosfomycin component or a precursor, followed by chemical or enzymatic coupling to a modified nucleotide. Alternatively, enzymes involved in the native biosynthesis of this compound (if identified) could be used in vitro or in engineered cell systems to catalyze specific steps, which are then complemented by chemical synthesis for structural modifications or the creation of novel conjugates. This hybrid approach allows for precise control over the synthesis and opens possibilities for creating a diverse range of this compound derivatives and analogs that might be difficult to access through fermentation alone.

Rational Design and Synthesis of Novel Nucleotide Antibiotic Analogs

Rational design of antibiotic analogs involves using structural and mechanistic information about the target molecule and its interaction with biological targets to design new compounds with improved properties. For nucleotide antibiotics like this compound, this can involve modifying the nucleotide base, the sugar moiety, the phosphonate group, or the linker connecting these parts. The goal is often to enhance antibacterial activity, broaden the spectrum, improve pharmacokinetic properties, or overcome resistance mechanisms.

The rational design of analogs has been actively pursued for other phosphonate-containing antibiotics, such as fosmidomycin (B1218577), which targets the methylerythritol phosphate (B84403) (MEP) pathway enzyme DXR. Studies on fosmidomycin analogs have explored modifications to the hydroxamic acid and phosphonate moieties, as well as the linker region, to understand structure-activity relationships and identify compounds with increased potency or improved cellular uptake.

For this compound, rational design of novel nucleotide antibiotic analogs could involve:

Modifying the nucleotide base (e.g., using different purines or pyrimidines or their derivatives) to alter cellular uptake, target recognition, or metabolic stability.

Modifying the sugar (e.g., deoxyribose instead of ribose, or modified sugars) to influence the molecule's interaction with cellular transporters or enzymes.

Modifying the phosphonate-containing part, drawing inspiration from fosfomycin analogs, to potentially enhance target binding or overcome resistance mechanisms related to the phosphonate group.

Altering the linker between the nucleotide and the phosphonate moiety to influence the molecule's conformation, stability, or interaction with processing enzymes in vivo.

The synthesis of these rationally designed analogs can be achieved through a combination of chemical and chemoenzymatic methods. High-throughput screening and structural biology techniques, such as X-ray crystallography of the analog bound to its target, can provide valuable feedback for iterative design cycles.

Strategies for Overcoming Biosynthetic Bottlenecks

Strategies employed in metabolic engineering and synthetic biology to overcome biosynthetic bottlenecks are applicable to the production of this compound and its analogs. These strategies include:

Increasing precursor supply: Modifying upstream metabolic pathways to enhance the availability of building blocks required for this compound synthesis (e.g., nucleotides, phosphoenolpyruvate (B93156) or its derivatives).

Enzyme engineering: Improving the activity, specificity, or stability of key enzymes in the biosynthetic pathway through techniques like directed evolution or rational mutagenesis.

Pathway optimization: Balancing the expression levels of genes in the BGC to prevent the accumulation of toxic intermediates and ensure efficient flux through the pathway. This can involve using synthetic promoters, ribosome binding sites, and terminators to fine-tune gene expression.

Eliminating competing pathways: Reducing or eliminating metabolic pathways that divert precursors away from this compound biosynthesis.

Improving product transport: Engineering the host organism to enhance the export of this compound, preventing intracellular accumulation and potential toxicity.

Host strain engineering: Selecting or engineering host strains that are more robust, tolerant to the product or intermediates, and have optimized metabolism for the production of the target compound.

Applying these strategies requires a thorough understanding of the this compound biosynthetic pathway and the metabolic network of the host organism. Techniques such as metabolic flux analysis and '-omics' technologies (genomics, transcriptomics, proteomics, metabolomics) can provide valuable insights into identifying and addressing bottlenecks.

Future Research Trajectories for Nucleotide Antibiotics and Fosfocytocin

Elucidating Complete Biosynthetic Cascade of Fosfocytocin

Understanding the complete biosynthetic pathway of this compound is a critical area for future research. While the biosynthesis of related phosphonate (B1237965) natural products like FR900098 has been fully elucidated, only the biosynthesis of a putative precursor, FR32863, is currently known for fosmidomycin (B1218577), a related compound mdpi.com. This compound, being a nucleotide antibiotic with a phosphonate group, likely involves complex enzymatic steps for its synthesis, potentially sharing some pathways with other phosphonate natural products hawaii.eduresearchgate.net.

Future research should aim to identify and characterize all the genes and enzymes involved in the biosynthesis of this compound in Pseudomonas fluorescens PK-5. This could involve:

Genomic analysis of Pseudomonas fluorescens PK-5 to identify gene clusters potentially responsible for this compound biosynthesis scispace.com.

Biochemical characterization of the enzymes encoded by these genes to understand their specific roles in the pathway.

Using techniques such as stable isotope labeling and metabolomics to track intermediates and confirm the proposed biosynthetic steps.

A comprehensive understanding of the biosynthetic cascade could pave the way for synthetic biology approaches to produce this compound more efficiently or to generate novel analogs through engineered pathways.

Investigating Novel Mechanisms of Action for Nucleotide Antibiotics

Nucleotide metabolism plays a central role in bacterial physiology, and disruptions to this metabolism can contribute to antibiotic-induced lethality researchgate.netnih.gov. Nucleotide antibiotics can exert their effects by interfering with various aspects of nucleotide synthesis, regulation, or incorporation into nucleic acids researchgate.net. While some nucleotide analogs are used to treat viral infections and cancers, their potential to address antimicrobial resistance in bacteria is gaining recognition researchgate.net.

Future research should focus on thoroughly investigating the precise mechanism of action of this compound at a molecular level. This includes:

Identifying the specific bacterial target(s) that this compound interacts with. Given its nucleotide structure, potential targets could include enzymes involved in nucleotide biosynthesis (e.g., purine (B94841) or pyrimidine (B1678525) synthesis pathways), DNA or RNA polymerases, or enzymes involved in cell wall synthesis that utilize nucleotide precursors researchgate.netoup.comresearchgate.netmdpi.com.

Determining how this compound affects bacterial metabolism and cellular processes beyond its primary target. Studies have shown that nucleotide metabolism can influence antibiotic efficacy and tolerance nih.govfrontiersin.org.

Investigating if this compound induces oxidative stress or other downstream effects that contribute to bacterial killing, similar to some bactericidal antibiotics pnas.org.

Understanding the detailed mechanism of action is crucial for predicting potential resistance pathways and for rational design of improved analogs.

Discovery of Additional this compound-like Compounds

The discovery of this compound and fosfadecin (B40143) from Pseudomonas species suggests that other bacteria may produce similar nucleotide antibiotics researchgate.net. Given the urgent need for new antibiotics, the discovery of additional this compound-like compounds is a significant future research direction pnas.orgnih.gov.

Strategies for discovering new compounds could include:

Screening diverse microbial collections, particularly from underexplored environments, for the production of nucleotide antibiotics.

Utilizing genomics and bioinformatics to identify gene clusters homologous to those involved in this compound biosynthesis in other microorganisms scispace.complos.org.

Employing advanced analytical techniques, such as mass spectrometry and NMR, to isolate and characterize novel compounds from microbial extracts.

Leveraging artificial intelligence and machine learning approaches for the in silico prediction and identification of potential new antimicrobial molecules, including nucleotide analogs plos.orgresearchgate.netthestokeslab.com.

The discovery of new this compound-like compounds could provide a broader spectrum of activity, improved potency, or distinct properties that could help overcome existing resistance.

Strategies for Mitigating and Counteracting Antimicrobial Resistance Mechanisms

Antimicrobial resistance is a major threat, and bacteria have evolved various mechanisms to evade the effects of antibiotics, including target modification, enzymatic inactivation, reduced permeability, and efflux pumps mdpi.comsrce.hr. Future research on this compound and related nucleotide antibiotics must include strategies to mitigate and counteract these resistance mechanisms.

Research in this area could involve:

Identifying the specific resistance mechanisms that bacteria might develop against this compound. This could involve laboratory evolution experiments and genomic analysis of resistant strains biorxiv.org.

Developing strategies to overcome efflux pumps that might transport this compound out of bacterial cells.

Investigating the potential for combination therapy, where this compound is used alongside other antibiotics or resistance inhibitors to enhance efficacy and prevent the emergence of resistance researchgate.net.

Exploring modifications to the this compound structure to reduce susceptibility to enzymatic inactivation or target modifications.

Studying the role of bacterial metabolism, particularly nucleotide metabolism, in the development of resistance or tolerance to this compound researchgate.netnih.govfrontiersin.orgbiorxiv.org.

Understanding and addressing potential resistance mechanisms proactively is essential for the long-term clinical utility of this compound and other nucleotide antibiotics.

Development of Advanced Methodologies for Antibiotic Discovery and Optimization

The traditional methods for antibiotic discovery are often slow and inefficient researchgate.netthestokeslab.com. Future research in the field of nucleotide antibiotics, including this compound, will heavily rely on the development and application of advanced methodologies for discovery and optimization plos.orgcarb-x.org.

These methodologies include:

High-throughput screening (HTS) techniques to rapidly assess the antibacterial activity of large libraries of compounds, including synthetic nucleotide analogs and natural product extracts.

Structure-activity relationship (SAR) studies to understand how chemical modifications to the this compound structure affect its activity, potency, and spectrum.

Computational modeling and simulation to predict the interaction of this compound and its analogs with bacterial targets and to design compounds with improved properties plos.orgresearchgate.net.

Genomics, transcriptomics, and metabolomics to understand the bacterial response to this compound and identify potential targets and resistance mechanisms researchgate.netnih.govbiorxiv.org.

Microfluidics and single-cell analysis to study the effects of this compound on individual bacterial cells and understand heterogeneity in response and resistance development.

Advanced synthetic chemistry techniques to synthesize complex nucleotide analogs and prodrugs with improved pharmacokinetic properties and cellular uptake nih.govmdpi.com.

The integration of these advanced methodologies will accelerate the pace of research on this compound and other nucleotide antibiotics, leading to the discovery and development of more effective antibacterial agents.

Q & A

Q. How can researchers design experiments to establish Fosfocytocin’s molecular mechanism of action in preclinical models?

Methodological Answer:

- Use in vitro assays (e.g., enzyme inhibition, receptor binding) to identify primary targets, followed by in vivo studies in disease-specific animal models to validate efficacy .

- Incorporate control groups (e.g., vehicle, positive/negative controls) to isolate this compound-specific effects. Ensure reproducibility by adhering to protocols from prior studies (e.g., dosing schedules, endpoint measurements) .

- Validate findings using orthogonal techniques (e.g., Western blot for protein expression, CRISPR knockdown to confirm target relevance) .

Q. What methodologies are critical for optimizing this compound’s synthetic pathway in academic settings?

Methodological Answer:

- Employ spectroscopic methods (NMR, LC-MS) to confirm compound identity and purity .

- Compare synthetic yields and scalability of different routes (e.g., solid-phase vs. solution-phase synthesis) under varying conditions (temperature, catalysts) .

- Document deviations from published protocols in supplementary materials to aid reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different experimental models?

Methodological Answer:

- Conduct a systematic review of existing studies to identify variables influencing outcomes (e.g., model organism, dosing regimen, endpoint criteria) .

- Perform meta-analysis to quantify effect sizes and heterogeneity, using tools like PRISMA guidelines .

- Replicate conflicting experiments with standardized protocols (e.g., harmonized cell lines, blinded data analysis) .

Q. What strategies can integrate multi-omics data to elucidate this compound’s off-target effects?

Methodological Answer:

- Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) to identify pathways perturbed by this compound .

- Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for metabolite enrichment) to prioritize high-confidence targets .

- Validate computational predictions with functional assays (e.g., siRNA silencing, phenotypic rescue) .

Q. How can predictive modeling improve this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiling?

Methodological Answer:

- Develop QSAR models to correlate structural analogs with bioavailability or toxicity .

- Apply physiologically based pharmacokinetic (PBPK) modeling to simulate human PK parameters from preclinical data .

- Validate models using in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

Methodological Answer:

How can researchers structure a PICOT-based clinical research question for this compound’s Phase I trials?

Methodological Answer:

- P opulation: Healthy volunteers aged 18–60.

- I ntervention: Single ascending doses of this compound.

- C omparison: Placebo-controlled, double-blind design.

- O utcome: Safety (adverse events), pharmacokinetics (Cₘₐₓ, AUC).

- T ime: 48-hour post-administration monitoring .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance in this compound studies involving human-derived samples?

Methodological Answer:

- Obtain IRB approval for biospecimen use, detailing consent protocols and data anonymization .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can this compound researchers mitigate bias in high-throughput screening campaigns?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.